7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione
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Overview
Description
7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,2-a]pyrimidine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-6-(trifluoromethyl)pyrimidin-4(3H)-one with suitable reagents to form the imidazo[1,2-a]pyrimidine ring system . The reaction conditions often include the use of strong bases and high temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles can minimize the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts and specific temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of agrochemicals and materials science applications.
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure but lacks the trifluoromethyl group.
Imidazo[1,2-a]pyrimidine: Similar core structure with different substituents.
Trifluoromethyl-substituted heterocycles: Compounds with trifluoromethyl groups attached to various heterocyclic cores.
Uniqueness
7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione is unique due to the presence of both the trifluoromethyl group and the imidazo[1,2-a]pyrimidine core. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C7H4F3N3O2 |
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Molecular Weight |
219.12 g/mol |
IUPAC Name |
7-(trifluoromethyl)-1,3-dihydroimidazo[1,2-a]pyrimidine-2,5-dione |
InChI |
InChI=1S/C7H4F3N3O2/c8-7(9,10)3-1-5(15)13-2-4(14)12-6(13)11-3/h1H,2H2,(H,11,12,14) |
InChI Key |
SBLWHGVYDDVTLD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=NC(=CC(=O)N21)C(F)(F)F |
Origin of Product |
United States |
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